2-Decanone

Catalog No.
S580404
CAS No.
693-54-9
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Decanone

CAS Number

693-54-9

Product Name

2-Decanone

IUPAC Name

decan-2-one

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3

InChI Key

ZAJNGDIORYACQU-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)C

Solubility

4.91e-04 M
0.0768 mg/mL at 25 °C
Insoluble in water; soluble in fats and oils
Insoluble (in ethanol)

Canonical SMILES

CCCCCCCCC(=O)C

Organic Synthesis:

-Decanone serves as a building block in the synthesis of various organic compounds. For example, researchers have utilized it to:

  • Prepare methyl ketones: A study by Tsuji et al. explored a general method for synthesizing methyl ketones from terminal olefins using 2-decanone as a starting material [].
  • Develop brushed block copolymers: Lee et al. employed 2-decanone in the synthesis of brushed block copolymers with pH-sensitive properties, which have potential applications in drug delivery [].

These examples showcase the diverse possibilities for using 2-decanone as a precursor in the creation of novel materials with specific functionalities.

Food Science:

2-Decanone is naturally found in various foods, including kohlrabi and certain fruits like apples and pears [, ]. Due to its characteristic aroma profile, it plays a role in food science as a:

  • Flavoring agent: The Food and Drug Administration (FDA) recognizes 2-decanone as a safe flavoring agent, granting it GRAS (Generally Recognized As Safe) status [].
  • Odorant for research: Researchers studying flavor perception and the interaction of aroma compounds with taste receptors may utilize 2-decanone as a model compound due to its well-defined odor profile.

2-Decanone, with the chemical formula C10H20O, is a ketone that belongs to the class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. It is also known as decan-2-one and is classified as a medium-chain fatty ketone. This compound appears as a colorless liquid with a pleasant odor, reminiscent of fruit and solvents, making it useful in various applications, particularly in flavoring and fragrance industries. Its molecular weight is approximately 156.27 g/mol, and it has a boiling point of around 198 °C .

The mechanism of action of 2-Decanone is not directly applicable in scientific research as it doesn't possess specific biological activity. However, its interaction with other molecules can be studied in the context of its role as a flavoring agent or its use in organic synthesis [].

2-Decanone is considered a mild irritant to skin and eyes []. It is flammable and should be handled with care, following proper safety protocols for working with organic solvents [].

Data:

  • Classification: GHS Classification - None found []
Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl carbon in 2-decanone can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Reduction Reactions: It can be reduced to form secondary alcohols such as 2-decanol when treated with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: While ketones are generally resistant to oxidation, under strong oxidative conditions, 2-decanone can be converted into carboxylic acids.
  • Deprotonation: In the presence of strong bases, 2-decanone can undergo deprotonation reactions to form enolates .

Research indicates that 2-decanone exhibits various biological activities. It has been studied for its potential antimicrobial properties against certain bacteria and fungi. Additionally, some studies suggest it may have insecticidal effects, making it a candidate for use in pest control formulations. The compound's pleasant odor also makes it appealing for use in food products and fragrances .

The synthesis of 2-decanone can be achieved through several methods:

  • Oxidation of Alcohols: One common method involves the oxidation of 2-decanol using oxidizing agents such as chromic acid or potassium permanganate.
  • Decarboxylation: Another method includes the decarboxylation of fatty acids followed by subsequent reactions to yield 2-decanone.
  • Synthetic Routes: Industrially, it can be synthesized via aldol condensation reactions starting from simple aldehydes or ketones followed by dehydration .

2-Decanone finds applications in various fields:

  • Flavoring Agents: Due to its pleasant aroma, it is used in food flavoring.
  • Fragrance Industry: It serves as a component in perfumes and scented products.
  • Solvents: Its solvent properties make it useful in chemical synthesis and formulations.
  • Pesticides: Its insecticidal properties are being explored for agricultural applications .

Studies on the interactions of 2-decanone with biological systems have shown that it can affect cellular processes. For instance, its antimicrobial activity suggests interactions with microbial cell membranes, potentially disrupting their integrity. Further research into its interactions with enzymes and receptors could provide insights into its biological mechanisms and potential therapeutic uses .

Several compounds share structural similarities with 2-decanone. Here are some notable examples:

CompoundChemical FormulaUnique Features
1-DecanoneC10H20OPositioned at the first carbon; different reactivity profile compared to 2-decanone.
3-DecanoneC10H20OPositioned at the third carbon; distinct properties affecting its boiling point and reactivity.
Nonan-2-oneC9H18OOne carbon shorter; often used in similar applications but with different sensory characteristics.
Butan-2-oneC4H8OShorter chain; more volatile and commonly used as a solvent rather than a flavoring agent.

The uniqueness of 2-decanone lies in its medium-chain length and specific positioning of the carbonyl group, which contributes to its distinctive aroma and functional properties compared to other ketones .

Physical Description

Liquid
Liquid; Fatty peachy, aldehyde-like aroma

XLogP3

3.7

Boiling Point

210.0 °C

Density

d224 0.82
0.821-0.831 (20°)

LogP

3.73 (LogP)
3.73

Melting Point

14.0 °C
Mp 14 ° (2.5 °)
14°C

UNII

GX543OLT0R

GHS Hazard Statements

Aggregated GHS information provided by 1448 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 162 of 1448 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1286 of 1448 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.27 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

693-54-9

Wikipedia

2-decanone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

2-Decanone: ACTIVE

Dates

Modify: 2023-08-15

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